The compound is synthesized from naturally occurring nucleosides and is part of a broader class of methylthio derivatives that are studied for their roles in cellular metabolism and potential therapeutic effects. It is often categorized under purine analogs and has been explored for its implications in cancer therapy due to its interactions with metabolic pathways.
The synthesis of 5'-Methylthio-5'-deoxy-9-deazaadenosine typically involves several steps, utilizing both chemical and enzymatic methods.
Alternative synthesis routes may involve enzymatic transformations where specific enzymes are used to facilitate the introduction of the methylthio group or to modify existing nucleosides into the desired form.
The molecular structure of 5'-Methylthio-5'-deoxy-9-deazaadenosine can be analyzed through various spectroscopic techniques:
The structural formula can be represented as follows:
5'-Methylthio-5'-deoxy-9-deazaadenosine participates in various chemical reactions, primarily involving phosphorylation and hydrolysis:
These reactions are critical for understanding its metabolic pathways and potential therapeutic mechanisms.
The mechanism of action of 5'-Methylthio-5'-deoxy-9-deazaadenosine primarily involves its interaction with cellular enzymes and metabolic pathways:
Research indicates that it may block natural killer cell functions by disrupting their activation signals, thereby influencing tumor immune evasion strategies.
The physical and chemical properties of 5'-Methylthio-5'-deoxy-9-deazaadenosine include:
These properties are essential for its application in laboratory settings and potential therapeutic formulations.
The applications of 5'-Methylthio-5'-deoxy-9-deazaadenosine span various fields:
5'-Methylthio-5'-deoxy-9-deazaadenosine (C₁₂H₁₆N₄O₃S; MW 296.35 g/mol; CAS 106175-18-2) belongs to the deazaadenosine nucleoside family, distinguished by a carbon-for-nitrogen substitution at position 9 of the purine ring. This modification alters electron distribution and hydrogen-bonding capacity compared to canonical nucleosides like adenosine or salvadenosine (5'-deoxy-5'-(methylthio)adenosine; C₁₁H₁₅N₅O₃S). Crystallographic analyses reveal that the 9-deaza alteration flattens the imidazo[4,5-c]pyridine system, reducing planarity in the glycosidic bond. This contrasts with 5'-methylthiocoformycin, a transition-state analog where the ribose ring adopts a twisted conformation to mimic enzymatic transition states in adenosine deaminase interactions [5] [3]. The methylthio group at C5′ (-SCH₃) adopts a gauche conformation relative to the ribose ring, enhancing hydrophobic interactions in enzyme binding pockets, a feature absent in non-thioether analogs like 9-deazaadenosine [1] [5].
Table 1: Crystallographic Parameters of 5'-Methylthio-5'-deoxy-9-deazaadenosine and Key Analogs
Compound | Glycosidic Bond Angle (°) | Ribose Puckering | Methylthio Conformation |
---|---|---|---|
5'-Methylthio-5'-deoxy-9-deazaadenosine | 112.3° | C3'-endo | Gauche |
Salvadenosine | 108.7° | C2'-endo | Anti |
5'-Methylthiocoformycin | 105.9° | Half-chair | Gauche |
The compound exhibits β-D-ribofuranosyl stereochemistry, confirmed via nuclear Overhauser effect (nOe) correlations between H-1′ (anomeric proton; δ 5.87 ppm) and H-4′ (δ 4.07 ppm) in nuclear magnetic resonance spectroscopy. The 9-deaza modification eliminates N9 tautomerism, restricting the nucleobase to the amino (C4-NH₂) rather than imino form. This contrasts with guanine-containing analogs like hamiguanosinol, which exhibit lactam-lactim tautomerism. Density functional theory calculations indicate the thioether sulfur adopts an sp³ hybridization, with the methyl group (δ 2.10 ppm) displaying free rotation at physiological temperatures [3].
5'-Methylthio-5'-deoxy-9-deazaadenosine displays marked solubility variations across solvents:
Table 2: Solubility of 5'-Methylthio-5'-deoxy-9-deazaadenosine
Solvent | Solubility (mg/mL) | Solution Appearance |
---|---|---|
Dimethylformamide | 50 | Clear to faintly yellow |
Water | ~5 | Colorless |
Methanol | ~3 | Colorless |
Ethyl acetate | <0.5 | Not soluble |
Differential scanning calorimetry reveals decomposition at 218°C, indicating moderate thermal stability. In phosphate-buffered saline (pH 7.4, 37°C), the compound exhibits a half-life of >24 hours. Degradation is accelerated under acidic conditions (pH <3), with glycosidic bond cleavage generating 9-deazaadenine and 5-methylthioribose. The methylthio moiety enhances stability against phosphorylases compared to 5'-hydroxy nucleosides, as evidenced by <5% decomposition after 72 hours in human plasma simulations [3] [6].
¹H and ¹³C nuclear magnetic resonance spectra provide definitive structural assignment. Key resonances in deuterated methanol (CD₃OD) include:
Table 3: Key ¹H and ¹³C Nuclear Magnetic Resonance Assignments (CD₃OD)
Atom | δ ¹³C (ppm) | δ ¹H (ppm), Multiplicity (J in Hz) | Key Correlations |
---|---|---|---|
C2/H2 | 152.3 | 8.08 (s) | HMBC: C4, C5 |
C4 | 148.7 | - | - |
C5 | 105.2 | - | - |
C1′ | 87.9 | 5.87 (d, 4.9) | COSY: H-2′ |
C5′ | 37.4 | 2.88 (dd, −14.0, 5.5); 2.81 (dd, −14.0, 7.2) | HMBC: SCH₃ |
SCH₃ | 16.1 | 2.10 (s) | HMBC: C5′ |
Electrospray ionization mass spectrometry (positive mode) shows [M+H]⁺ at m/z 297.1 (calculated 297.35 for C₁₂H₁₇N₄O₃S⁺). Key fragments include:
Table 4: Major Mass Spectrometry Fragments (Positive Ion Mode)
m/z | Relative Intensity (%) | Proposed Formula | Structure |
---|---|---|---|
297.1 | 100 | C₁₂H₁₇N₄O₃S⁺ | [M+H]⁺ |
163.0 | 69 | C₆H₁₁O₃S⁺ | Ribose-thioether + H⁺ |
145.0 | 34 | C₆H₉N₄⁺ | 9-Deazaadenine – NH₂ |
136.1 | 999 | C₅H₆N₅⁺ | Adenine (from analogs) |
97.1 | 37 | C₅H₅O₂⁺ | Deoxyribose fragment |
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